

Technical Guide: 5-Chloro-4-hydrazinylpyrimidine Derivatives and Analogs

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Compound of Interest

Compound Name: 5-Chloro-4-hydrazinylpyrimidine

CAS No.: 122082-97-7

Cat. No.: B043786

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Executive Summary: The Scaffold Advantage

The **5-chloro-4-hydrazinylpyrimidine** core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the unique reactivity of the hydrazine moiety at position 4, combined with the electronic modulation provided by the chlorine atom at position 5.

This guide moves beyond basic synthesis to explore the causality of design. Why choose this scaffold?

- **Cyclization Potential:** The hydrazine group is a pre-organized nucleophile, ready to close rings with orthoesters, aldehydes, or isocyanates to form [1,2,4]triazolo[4,3-c]pyrimidines or pyrazolo[3,4-d]pyrimidines.
- **Kinase Homology:** The resulting fused systems (especially pyrazolopyrimidines) are isosteres of purine (ATP), making them potent Type I/II kinase inhibitors (e.g., CDK2, EGFR).
- **Electronic Tuning:** The C-5 chlorine is not merely a bystander; it provides essential lipophilicity for hydrophobic pocket occupation and withdraws electrons to modulate the pKa

of the pyrimidine nitrogens.

Chemical Architecture & Synthetic Logic

The synthesis of **5-chloro-4-hydrazinylpyrimidine** is the gateway to two distinct chemical spaces: linear hydrazones (Schiff bases) and fused tricyclic systems.

Core Synthesis Strategy

The synthesis relies on Nucleophilic Aromatic Substitution (

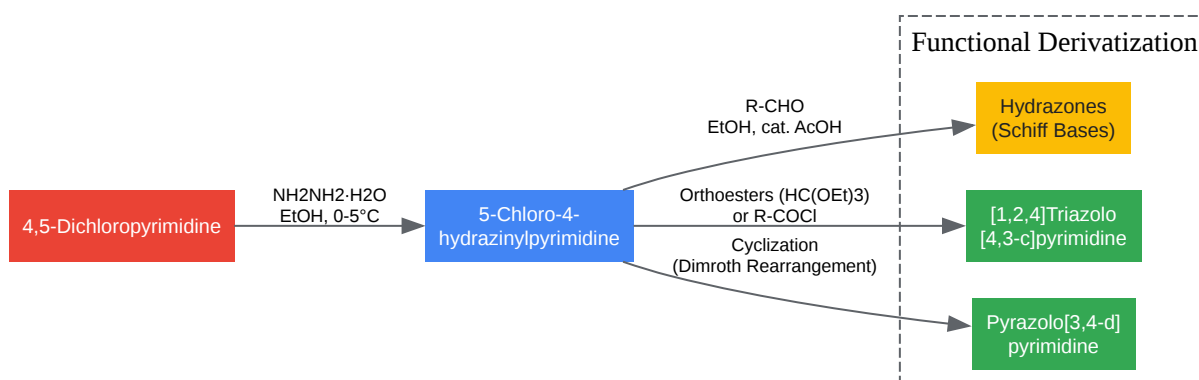
).

The C-4 position in 4,5-dichloropyrimidine is highly electrophilic due to the inductive effect of the adjacent nitrogens and the C-5 chlorine.

Critical Process Note: The reaction with hydrazine hydrate must be controlled (temperature < 10°C) to prevent double substitution or polymerization.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from the 4,5-dichloropyrimidine precursor.



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Figure 1: Divergent synthetic utility of the **5-chloro-4-hydrazinylpyrimidine** scaffold. The core intermediate serves as a branch point for linear and fused heterocyclic libraries.

Functional Derivatization: Protocols & Mechanisms

Route A: [1,2,4]Triazolo[4,3-c]pyrimidine Formation

Mechanism: The terminal nitrogen of the hydrazine attacks an electrophilic carbon (e.g., in triethyl orthoformate), followed by elimination of ethanol and intramolecular cyclization.

Significance: This fusion locks the conformation, increasing metabolic stability and mimicking the adenine core of ATP.

Experimental Protocol: Orthoester Cyclization

- Reagents: **5-Chloro-4-hydrazinylpyrimidine** (1.0 eq), Triethyl orthoformate (TEOF) (Excess/Solvent).
- Procedure:
 - Suspend the hydrazine intermediate in TEOF (5 mL/mmol).
 - Reflux the mixture at 100–110°C for 4–6 hours. Validation: Monitor TLC for the disappearance of the polar hydrazine spot.
 - Cool to room temperature. The product often precipitates.
 - Filter and wash with cold hexanes.
 - Recrystallization: Ethanol/DMF mixture.

Route B: Hydrazone (Schiff Base) Formation

Mechanism: Acid-catalyzed condensation between the hydrazine amine and an aldehyde carbonyl. Significance: High versatility for antimicrobial screening.^[1] The

bond provides a spacer that can orient aromatic rings to bind into secondary pockets of enzymes (e.g., DHFR).

Experimental Protocol: Acid-Catalyzed Condensation

- Reagents: **5-Chloro-4-hydrazinylpyrimidine** (1.0 eq), Aromatic Aldehyde (1.1 eq), Glacial Acetic Acid (cat.), Ethanol (Solvent).

- Procedure:
 - Dissolve the hydrazine in absolute ethanol.
 - Add the aldehyde and 2-3 drops of glacial acetic acid.
 - Reflux for 2–4 hours.
 - Self-Validating Endpoint: The formation of a heavy precipitate usually indicates product formation.
 - Filter hot (to remove unreacted starting materials if soluble) or cool and filter.

Medicinal Chemistry & Biological Applications[2][3][4][5][6][7][8][9]

Anticancer: Kinase Inhibition (CDK2 / EGFR)

Derivatives fused to form pyrazolo[3,4-d]pyrimidines are bio-isosteres of ATP. The 5-chloro substituent (or its derivatives) often sits at the entrance of the ATP-binding pocket, while the fused ring system forms hydrogen bonds with the "hinge region" of the kinase (e.g., Glu81 and Leu83 in CDK2).

- Key Insight: Substitution at the N-1 position of the pyrazole ring with bulky aryl groups can induce selectivity by occupying the hydrophobic pocket adjacent to the ATP site [1].
- Data Summary:

Compound Class	Target	IC50 Range	Mechanism
Pyrazolo[3,4-d]pyrimidine	CDK2 / Cyclin A2	45–97 nM	Competitive ATP inhibition
Pyrazolo[3,4-d]pyrimidine	EGFR	30–150 nM	Tyrosine Kinase inhibition

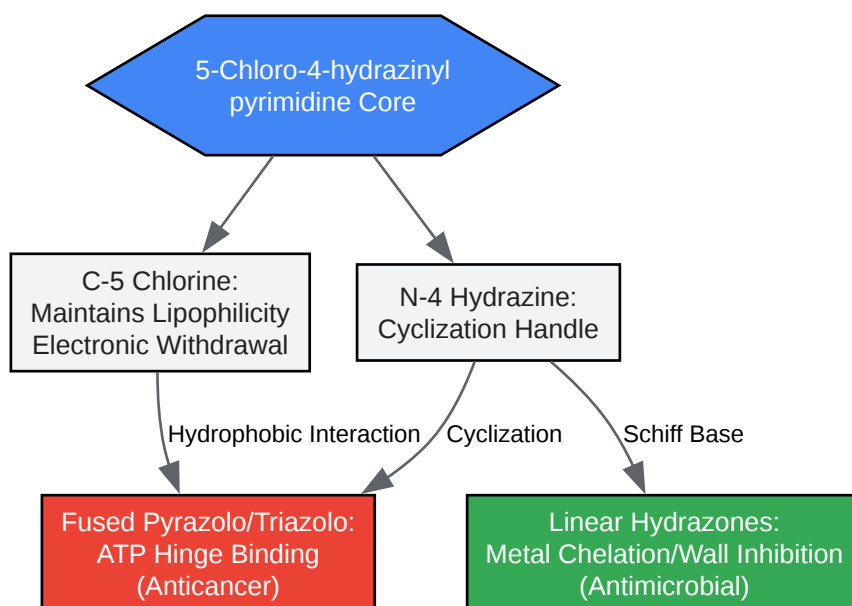
| Triazolo[1,5-c]pyrimidine | DHFR | μ M range | Antifolate activity |[2]

Antimicrobial: The Hydrazone Linker

Hydrazone derivatives have shown efficacy against *Mycobacterium tuberculosis* (H37Rv strain).[3][4] The mechanism often involves the chelation of metal ions essential for bacterial metalloenzymes or the inhibition of cell wall synthesis [2].

Visualization of SAR (Structure-Activity Relationship)

The following logic map defines how structural modifications translate to biological activity.



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Figure 2: Structure-Activity Relationship (SAR) logic flow. The C-5 chlorine and N-4 hydrazine are critical "toggles" for directing biological specificity.

Safety & Handling (GHS Standards)

Hydrazines are high-energy, reactive nitrogen species. Strict adherence to safety protocols is non-negotiable.

- Acute Toxicity: Hydrazinopyrimidines are classified as Acute Tox. 4 (Oral/Dermal/Inhalation).
- Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[5]

- Handling Protocol:
 - Engineering Controls: All weighing and reactions must occur inside a certified chemical fume hood.
 - PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.
 - Waste: Segregate as hazardous organic waste. Do not mix with oxidizing agents (risk of exothermic decomposition).

Future Outlook: Green Chemistry & Computational Design

The field is moving toward Green Synthesis methods to reduce the environmental footprint of these syntheses. Recent studies have demonstrated the efficacy of using water/ethanol mixtures and ultrasound irradiation to accelerate the condensation of hydrazines with aldehydes, eliminating the need for toxic chlorinated solvents [3].

Furthermore, Molecular Docking (in silico) is now a standard prerequisite. Before synthesis, researchers should dock proposed derivatives into the crystal structures of CDK2 (PDB: 1DI8) or EGFR to predict binding affinity, saving resources on inactive analogs.

References

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